molecular formula C12H21N3O3 B2439002 N'-Hydroxy-1-(oxan-4-ylmethyl)-6-oxopiperidine-3-carboximidamide CAS No. 2241145-54-8

N'-Hydroxy-1-(oxan-4-ylmethyl)-6-oxopiperidine-3-carboximidamide

Cat. No. B2439002
CAS RN: 2241145-54-8
M. Wt: 255.318
InChI Key: FBRAKBNXBHCYCL-UHFFFAOYSA-N
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Description

N-Hydroxy-1-(oxan-4-ylmethyl)-6-oxopiperidine-3-carboximidamide, also known as NOX inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of NADPH oxidases, which are enzymes that produce reactive oxygen species (ROS) in cells. ROS play a crucial role in various physiological processes, including cell signaling, inflammation, and immune response. However, excessive ROS production can lead to oxidative stress, which is associated with numerous diseases such as cancer, diabetes, and neurodegenerative disorders. Therefore, the development of NOX inhibitors has gained significant attention as a potential therapeutic strategy.

Mechanism of Action

N'-Hydroxy-1-(oxan-4-ylmethyl)-6-oxopiperidine-3-carboximidamide inhibitor works by inhibiting the activity of NADPH oxidases, which are enzymes that produce ROS in cells. NADPH oxidases are activated by various stimuli such as cytokines, growth factors, and oxidative stress. Once activated, NADPH oxidases produce superoxide anion (O2-) and hydrogen peroxide (H2O2), which can lead to oxidative stress and cellular damage. N'-Hydroxy-1-(oxan-4-ylmethyl)-6-oxopiperidine-3-carboximidamide inhibitor inhibits the activity of NADPH oxidases by binding to the active site of the enzyme and preventing the formation of ROS.
Biochemical and physiological effects:
N'-Hydroxy-1-(oxan-4-ylmethyl)-6-oxopiperidine-3-carboximidamide inhibitor has been shown to have several biochemical and physiological effects. In vitro studies have shown that N'-Hydroxy-1-(oxan-4-ylmethyl)-6-oxopiperidine-3-carboximidamide inhibitor reduces ROS production and oxidative stress in cells. In vivo studies have shown that N'-Hydroxy-1-(oxan-4-ylmethyl)-6-oxopiperidine-3-carboximidamide inhibitor improves vascular function, reduces neuroinflammation, and improves cognitive function. Additionally, N'-Hydroxy-1-(oxan-4-ylmethyl)-6-oxopiperidine-3-carboximidamide inhibitor has been shown to have anti-tumor effects by inhibiting tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

The advantages of using N'-Hydroxy-1-(oxan-4-ylmethyl)-6-oxopiperidine-3-carboximidamide inhibitor in lab experiments include its potent inhibitory activity on NADPH oxidases, its ability to reduce ROS production and oxidative stress, and its potential therapeutic applications in various diseases. However, there are also limitations to using N'-Hydroxy-1-(oxan-4-ylmethyl)-6-oxopiperidine-3-carboximidamide inhibitor in lab experiments. One limitation is that N'-Hydroxy-1-(oxan-4-ylmethyl)-6-oxopiperidine-3-carboximidamide inhibitor may have off-target effects on other enzymes or signaling pathways. Additionally, the optimal dose and duration of treatment with N'-Hydroxy-1-(oxan-4-ylmethyl)-6-oxopiperidine-3-carboximidamide inhibitor may vary depending on the cell type or disease model being studied.

Future Directions

There are several future directions for research on N'-Hydroxy-1-(oxan-4-ylmethyl)-6-oxopiperidine-3-carboximidamide inhibitor. One direction is to investigate the potential therapeutic applications of N'-Hydroxy-1-(oxan-4-ylmethyl)-6-oxopiperidine-3-carboximidamide inhibitor in other diseases such as diabetes, autoimmune disorders, and respiratory diseases. Another direction is to develop more potent and selective N'-Hydroxy-1-(oxan-4-ylmethyl)-6-oxopiperidine-3-carboximidamide inhibitors that have fewer off-target effects. Additionally, future research could focus on identifying the optimal dose and duration of treatment with N'-Hydroxy-1-(oxan-4-ylmethyl)-6-oxopiperidine-3-carboximidamide inhibitor in different disease models. Finally, more studies are needed to understand the mechanisms underlying the anti-tumor effects of N'-Hydroxy-1-(oxan-4-ylmethyl)-6-oxopiperidine-3-carboximidamide inhibitor and to develop combination therapies that enhance its efficacy.

Synthesis Methods

The synthesis of N'-Hydroxy-1-(oxan-4-ylmethyl)-6-oxopiperidine-3-carboximidamide inhibitor involves several steps, including the preparation of starting materials, coupling reaction, and purification. The starting materials include oxan-4-ylmethylamine, 6-oxopiperidine-3-carboximidamide, and hydroxylamine hydrochloride. The coupling reaction is carried out using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous solvents such as dichloromethane or dimethylformamide. The final product is obtained by purification using column chromatography or recrystallization.

Scientific Research Applications

N'-Hydroxy-1-(oxan-4-ylmethyl)-6-oxopiperidine-3-carboximidamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. In cancer, N'-Hydroxy-1-(oxan-4-ylmethyl)-6-oxopiperidine-3-carboximidamide inhibitors have been shown to reduce tumor growth and metastasis by inhibiting ROS production and angiogenesis. In cardiovascular diseases, N'-Hydroxy-1-(oxan-4-ylmethyl)-6-oxopiperidine-3-carboximidamide inhibitors have been shown to improve vascular function and reduce oxidative stress. In neurodegenerative disorders, N'-Hydroxy-1-(oxan-4-ylmethyl)-6-oxopiperidine-3-carboximidamide inhibitors have been shown to reduce neuroinflammation and improve cognitive function.

properties

IUPAC Name

N'-hydroxy-1-(oxan-4-ylmethyl)-6-oxopiperidine-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O3/c13-12(14-17)10-1-2-11(16)15(8-10)7-9-3-5-18-6-4-9/h9-10,17H,1-8H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRAKBNXBHCYCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(CC1C(=NO)N)CC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(CC1/C(=N/O)/N)CC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-Hydroxy-1-(oxan-4-ylmethyl)-6-oxopiperidine-3-carboximidamide

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